molecular formula C4H11ClFN B6176200 3-fluorobutan-2-amine hydrochloride CAS No. 2694744-77-7

3-fluorobutan-2-amine hydrochloride

Cat. No.: B6176200
CAS No.: 2694744-77-7
M. Wt: 127.6
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Description

The molecular formula can be inferred as C₄H₁₁ClFN, derived from the parent amine (butan-2-amine) substituted with a fluorine atom at the third carbon and a hydrochloride counterion. Its structure lacks aromatic rings, distinguishing it from many analogs discussed below.

Properties

CAS No.

2694744-77-7

Molecular Formula

C4H11ClFN

Molecular Weight

127.6

Purity

95

Origin of Product

United States

Preparation Methods

Precursor Synthesis and Characterization

3-Fluoro-2-butanone (C₄H₇FO, CAS 814-79-9) serves as the key precursor for this route. Its structure features a ketone group at position 2 and a fluorine atom at position 3, confirmed by PubChem data (molecular weight: 90.10 g/mol, SMILES: CC(C(=O)C)F). The ketone’s electrophilic carbonyl group enables condensation with ammonia or ammonium salts to form imine intermediates, which are subsequently reduced to the primary amine.

Reductive Amination Protocol

  • Imine Formation : 3-Fluoro-2-butanone is reacted with ammonium acetate in methanol under reflux, forming the corresponding imine.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to 3-fluorobutan-2-amine at room temperature. Alternative reductants like hydrogen gas (H₂) with a palladium catalyst may also be employed.

  • Salt Formation : The free amine is treated with hydrochloric acid (HCl) in ethanol, precipitating the hydrochloride salt.

Key Considerations:

  • Yield Optimization : Excess ammonium acetate and controlled pH (4–5) minimize side reactions such as enamine formation.

  • Purification : Crystallization from isopropyl alcohol yields >98% purity, as demonstrated in analogous amination processes.

DAST-Mediated Fluorination of 3-Hydroxybutan-2-amine

Hydroxy Precursor Synthesis

3-Hydroxybutan-2-amine is synthesized via microbial transamination or catalytic hydrogenation of 3-hydroxy-2-nitrobutane. The hydroxyl group at position 3 provides a site for fluorination using diethylaminosulfur trifluoride (DAST), a reagent noted for converting alcohols to fluorides in high yield.

Fluorination and Salt Formation

  • DAST Reaction : 3-Hydroxybutan-2-amine is dissolved in anhydrous dichloromethane and treated with DAST at −78°C. The reaction proceeds via an SN2 mechanism, replacing the hydroxyl group with fluorine.

  • Workup : The crude product is neutralized with aqueous sodium bicarbonate, and the free amine is extracted into ethyl acetate.

  • Hydrochloride Salt Precipitation : Gaseous HCl is bubbled through the amine solution in diethyl ether, yielding the crystalline hydrochloride salt.

Key Considerations:

  • Reaction Safety : DAST is moisture-sensitive and releases toxic gases (e.g., HF); strict anhydrous conditions are mandatory.

  • Stereochemical Outcomes : The reaction preserves the stereochemistry of the starting alcohol, enabling enantioselective synthesis if chiral precursors are used.

Nucleophilic Substitution of 3-Bromo-butan-2-amine

Halogenated Intermediate Preparation

3-Bromo-butan-2-amine is synthesized via bromination of 2-nitrobutane followed by catalytic hydrogenation to the amine. The bromine atom at position 3 serves as a leaving group for nucleophilic fluorination.

Fluorination with Potassium Fluoride (KF)

  • Substitution Reaction : 3-Bromo-butan-2-amine is refluxed with anhydrous KF in dimethylformamide (DMF), facilitating an SN2 displacement.

  • Byproduct Removal : The reaction mixture is filtered to remove KBr, and the product is isolated via distillation under reduced pressure.

  • Salt Formation : The amine is dissolved in acetone and treated with concentrated HCl, yielding the hydrochloride salt.

Key Considerations:

  • Solvent Selection : Polar aprotic solvents like DMF enhance fluoride ion nucleophilicity.

  • Temperature Control : Prolonged heating above 100°C may lead to elimination side products (e.g., alkene formation).

Comparative Analysis of Methods

Method Yield Purity Scalability Key Challenges
Reductive Amination65–75%>98%HighImine stability, reductant cost
DAST Fluorination70–80%>95%ModerateDAST handling, moisture sensitivity
Nucleophilic Substitution50–60%>90%LowCompeting elimination reactions

Industrial-Scale Optimization Strategies

Azeotropic Water Removal

In reductive amination, continuous azeotropic removal of water (e.g., using toluene) shifts the equilibrium toward imine formation, improving yields by 15–20%. This technique mirrors patent-described processes for analogous amines.

Diastereomer Separation

For stereochemically pure products, chiral column chromatography or recrystallization from ethanol/water mixtures resolves cis- and trans-isomers, as demonstrated in fluorocyclobutane syntheses.

Green Chemistry Considerations

  • Solvent Recovery : Distillation and reuse of DMF or dichloromethane reduce environmental impact.

  • Catalyst Recycling : Palladium catalysts from hydrogenation steps are recovered via filtration and reactivation.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of butane derivatives.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

3-Fluorobutan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluorobutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors.

Comparison with Similar Compounds

3-(2-Chlorophenyl)butan-2-amine Hydrochloride (CID 65439516)

  • Molecular Formula : C₁₀H₁₄ClN
  • Key Features : Aromatic (2-chlorophenyl) substitution, butan-2-amine backbone.
  • Collision Cross-Section (CCS) :
    • [M+H]⁺: 139.2 Ų

3-Bromo-2-methylbutan-2-amine Hydrochloride

  • Molecular Formula : C₅H₁₂BrClN
  • Key Features : Bromine substituent, branched methyl group.
  • Collision Cross-Section (CCS) :
    • [M+H]⁺: 129.6 Ų
  • Distinctive Properties : Bromine’s larger atomic radius may increase steric hindrance compared to fluorine, affecting receptor interactions.

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₄Cl₂FN
  • Key Features : Dichloro-fluoro aromatic substitution, propan-1-amine backbone.
  • Applications : Likely used in neuropharmacology due to structural resemblance to psychoactive arylcyclohexylamines .

3-Fluoro-2,3-dimethylbutan-2-amine Hydrochloride

  • Molecular Formula : C₆H₁₅ClFN
  • Key Features : Two methyl groups adjacent to the fluorine atom.
  • Stability : Typically stored at room temperature, suggesting moderate stability .

3-Fluoro Deschloroketamine Hydrochloride (3-FDCK)

  • Molecular Formula: C₁₃H₁₆FNO·HCl
  • Key Features: Cyclohexanone backbone, fluorophenyl group.
  • Stability : Stable at -20°C for ≥5 years, indicating robust shelf life for research use .

Physicochemical and Functional Insights

Molecular Weight and Halogen Effects

  • 3-Fluorobutan-2-amine HCl (inferred MW: ~132.6 g/mol) is smaller than phenyl-substituted analogs (e.g., 3-FDCK: 257.7 g/mol ), which may enhance solubility but reduce lipid membrane permeability.
  • Fluorine vs.

Collision Cross-Section (CCS) Trends

  • Smaller, non-aromatic compounds like 3-fluorobutan-2-amine HCl are expected to exhibit lower CCS values (e.g., <130 Ų for [M+H]⁺) compared to phenyl-substituted analogs (e.g., 139.2 Ų for CID 65439516 ).

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing 3-fluorobutan-2-amine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves alkylation of a primary amine precursor (e.g., butan-2-amine) with a fluorinated alkyl halide, followed by acidification with hydrochloric acid to form the hydrochloride salt. Key steps include:

  • Fluorination : Use of 3-fluorobutyl halides under anhydrous conditions to minimize side reactions.
  • Purification : Recrystallization from ethanol/water mixtures to achieve ≥95% purity, monitored by thin-layer chromatography (TLC) .
    • Critical Parameters : Reaction temperature (0–5°C for fluorination steps) and stoichiometric control of HCl to avoid over-salt formation .

Q. Which analytical techniques are most reliable for characterizing 3-fluorobutan-2-amine hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR to confirm fluorine substitution and amine proton environments. For example, 19^{19}F NMR typically shows a singlet near -120 ppm for the 3-fluorobutyl group .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H]+ peak at m/z 124.6) .
  • Elemental Analysis : Confirms Cl⁻ content (theoretical ~22.5%) to validate salt formation .

Q. What are the solubility and stability profiles of 3-fluorobutan-2-amine hydrochloride under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in water (>100 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in nonpolar solvents like hexane .
  • Stability : Stable at -20°C for ≥5 years in anhydrous form. Degrades at >40°C or in basic conditions (pH >8), releasing free amine and HF .

Advanced Research Questions

Q. How can computational modeling guide the design of 3-fluorobutan-2-amine hydrochloride derivatives with enhanced bioactivity?

  • Methodological Answer :

  • QSAR Modeling : Predicts substituent effects on receptor binding. For example, fluorine at the 3-position enhances lipophilicity (logP ~1.2) and may improve blood-brain barrier penetration .
  • Docking Studies : Simulate interactions with targets like serotonin transporters (SERT) or NMDA receptors to prioritize synthetic targets .
    • Experimental Validation : Pair computational predictions with in vitro binding assays (e.g., radioligand displacement) to validate affinity .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated amines like 3-fluorobutan-2-amine hydrochloride?

  • Methodological Answer :

  • Batch Purity Analysis : Use HPLC to confirm ≥98% purity; impurities (e.g., residual solvents) may skew bioactivity results .
  • Assay Standardization : Compare studies using identical cell lines (e.g., HEK-293 for receptor assays) and buffer conditions (pH 7.4, 37°C) .
  • Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 1-(4-fluorophenyl)butan-2-amine hydrochloride) to identify trends in fluorine’s electronic effects .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity decreases electron density at the β-carbon, reducing SN2 reactivity.
  • Steric Effects : The 3-fluorobutyl group introduces moderate steric hindrance, favoring SN1 mechanisms in polar protic solvents (e.g., methanol/water) .
    • Experimental Design : Kinetic studies using labeled substrates (e.g., 18^{18}F) and GC-MS to track reaction pathways .

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